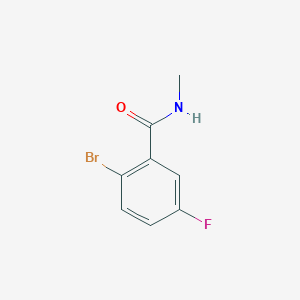

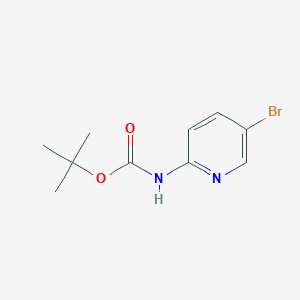

2-Bromo-5-fluoro-N-méthylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related benzamide compounds often involves halogenation, amidation, or other functional group transformations. For instance, the synthesis of halogenated benzamides can be achieved through the halodeboronation of aryl boronic acids, demonstrating the utility of such methods in introducing halogen atoms into the benzamide scaffold (Ronald H. Szumigala et al., 2004).

Molecular Structure Analysis

The molecular structure of benzamides, including those with halogen substituents, is significantly influenced by intramolecular hydrogen bonding and the electronic effects of substituents. For example, ortho-fluoro- and ortho-chloro-N-methylbenzamides have been studied to quantify their conformational behavior, revealing how substituents like fluorine can fine-tune the rigidity of the molecule's backbone through attenuated hydrogen bonding (J. Galan et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving benzamides are diverse, ranging from cyclization reactions to halogenation and amination processes. For example, the CuI/l-proline-catalyzed coupling of 2-bromobenzamides with terminal alkynes highlights the chemical reactivity of benzamides under catalytic conditions, leading to the formation of substituted isoindolinones (Li Li et al., 2009).

Physical Properties Analysis

The physical properties of benzamides, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure and substituents. Studies on the crystal structures of substituted benzamides provide insights into how different substituents affect the molecular packing and stability of these compounds (P. A. Suchetan et al., 2016).

Applications De Recherche Scientifique

Recherche en protéomique

2-Bromo-5-fluoro-N-méthylbenzamide: est utilisé en protéomique, qui est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions . Ce composé peut être utilisé comme réactif spécialisé dans l'identification et la quantification des protéines, contribuant à la compréhension de leurs rôles dans divers processus biologiques.

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that similar compounds, such as n-methylbenzamide, are potent inhibitors of phosphodiesterase 10a (pde10a) , a protein abundant only in brain tissue .

Mode of Action

Based on the known action of similar compounds, it could potentially interact with its targets, such as pde10a, to inhibit their activity . This inhibition could result in changes in the levels of cyclic nucleotides, impacting various cellular processes .

Biochemical Pathways

If we consider the potential inhibition of pde10a, this could impact the cyclic nucleotide signaling pathway, affecting downstream effects such as neuronal signaling .

Result of Action

Based on the potential inhibition of pde10a, it could lead to changes in cyclic nucleotide levels, impacting neuronal signaling .

Propriétés

IUPAC Name |

2-bromo-5-fluoro-N-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO/c1-11-8(12)6-4-5(10)2-3-7(6)9/h2-4H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITYBKUDPXVEEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618697 |

Source

|

| Record name | 2-Bromo-5-fluoro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

171426-13-4 |

Source

|

| Record name | 2-Bromo-5-fluoro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B60662.png)

![N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B60667.png)

![N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide](/img/structure/B60672.png)

![1-[(Ethoxycarbonyl)amino]cyclohexanecarboxylic acid](/img/structure/B60673.png)

![Ethyl 6-boc-2-amino-4,7-dihydro-5h-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B60675.png)

![5,6-Difluoro-2-hydrazinyl-1H-benzo[d]imidazole](/img/structure/B60681.png)

![Tert-butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphoryloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B60688.png)